An In-depth Technical Guide to TCO-PEG2-Sulfo-NHS Ester Sodium Salt
An In-depth Technical Guide to TCO-PEG2-Sulfo-NHS Ester Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of TCO-PEG2-Sulfo-NHS ester sodium salt, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and targeted drug delivery. This document details its chemical structure, quantitative properties, and provides experimental protocols for its use.
Core Chemical Structure and Properties
TCO-PEG2-Sulfo-NHS ester sodium salt is a versatile molecule composed of three key functional components: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. The terminal sodium salt enhances its solubility in aqueous solutions.
The TCO group is a strained alkyne that serves as a highly reactive dienophile in copper-free click chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1][2] The PEG2 spacer, a short chain of two ethylene (B1197577) glycol units, is a hydrophilic linker that increases the overall water solubility of the molecule and reduces steric hindrance during conjugation reactions.[3][4] The Sulfo-NHS ester is an amine-reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues found in proteins.[5][6] The sulfonate group on the NHS ring further enhances the water solubility of the reagent.[7][8][9]
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | TCO-PEG2-Sulfo-NHS ester sodium salt | [10][11] |
| Synonyms | (Z)-1-((3-(2-(2-(((cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid sodium salt | [12] |
| CAS Number | 2353409-47-7 (for the free acid) | [12] |
| Molecular Formula | C₂₀H₂₉N₂NaO₁₁S | [11][13] |
| Molecular Weight | 528.51 g/mol | [11][13] |
| Purity | Typically >95% | [14] |
| Appearance | White to off-white solid | [12] |
| Solubility | Soluble in water and other polar organic solvents like DMSO and DMF. | [7][15] |
| Storage | Store at -20°C for long-term stability. The reagent is moisture-sensitive. | [15][16] |
Reactivity and Kinetics
The dual functionality of TCO-PEG2-Sulfo-NHS ester allows for a two-step conjugation strategy. First, the Sulfo-NHS ester reacts with a primary amine on a biomolecule. Subsequently, the TCO group can be "clicked" with a tetrazine-modified molecule.
Sulfo-NHS Ester Reactivity with Primary Amines
The Sulfo-NHS ester reacts with primary amines to form a stable amide bond. This reaction is highly dependent on pH. The optimal pH range for this reaction is between 7 and 9.[15] At lower pH values, the primary amines are protonated, reducing their nucleophilicity. At higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction.[3][7][8][9]
| Condition | Effect on Reactivity | Source(s) |
| pH | Optimal between 7.2 and 8.5. Lower pH reduces amine reactivity, while higher pH increases hydrolysis of the NHS ester. | [5][7] |
| Temperature | Reactions are typically carried out at room temperature or 4°C. | [7] |
| Buffers | Amine-free buffers such as phosphate-buffered saline (PBS) are required to prevent competition with the target amine. | [6] |
| Concentration | Higher concentrations of the protein or biomolecule can improve labeling efficiency. | [15] |
Half-life of NHS Ester Hydrolysis:
| pH | Temperature | Half-life | Source(s) |
| 7.0 | 0°C | 4-5 hours | [7] |
| 8.6 | 4°C | 10 minutes | [7] |
TCO-Tetrazine "Click" Reaction
The iEDDA reaction between the TCO group and a tetrazine is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity in complex biological media without interfering with native biological processes.[1] This reaction is known for its exceptionally fast kinetics.[1][2][15]
| Parameter | Value | Source(s) |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) | [1][2] |
| Second-order rate constant (k) | > 800 M⁻¹s⁻¹ | [1][15] |
| Reaction Conditions | Typically performed in aqueous buffers at room temperature. | [15] |
| Byproducts | Nitrogen gas (N₂) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with TCO-PEG2-Sulfo-NHS Ester
This protocol describes the labeling of a protein with the TCO moiety using TCO-PEG2-Sulfo-NHS ester.
Materials:
-
Protein of interest
-
TCO-PEG2-Sulfo-NHS ester sodium salt
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL.[15]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF.[15]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[6][17]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][17]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.[18]
-
Purification: Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the "click" reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A 1.1- to 5-fold molar excess of the tetrazine-functionalized molecule is often used.[4]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[15]
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine-functionalized molecule using size-exclusion chromatography.
Applications and Workflows
TCO-PEG2-Sulfo-NHS ester is a valuable tool in several advanced applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and pre-targeted imaging.
PROTAC Synthesis Workflow
In PROTAC technology, TCO-PEG2-Sulfo-NHS ester can serve as a linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.[5][19][20][21][22][23][24]
Pre-targeted Imaging Workflow
Pre-targeted imaging is a two-step approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, radiolabeled tetrazine molecule is administered, which rapidly binds to the TCO-antibody and is cleared from circulation, leading to a high signal-to-noise ratio.[19][25][26][27][28]
Conclusion
TCO-PEG2-Sulfo-NHS ester sodium salt is a powerful and versatile tool for bioconjugation. Its dual reactivity, enhanced water solubility, and the biocompatibility of the TCO-tetrazine click reaction make it an ideal reagent for researchers in drug development, diagnostics, and fundamental biological research. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of this reagent in a variety of innovative applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. interchim.fr [interchim.fr]
- 16. medkoo.com [medkoo.com]
- 17. broadpharm.com [broadpharm.com]
- 18. furthlab.xyz [furthlab.xyz]
- 19. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting [escholarship.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. precisepeg.com [precisepeg.com]
- 24. TCO-PEG2-Sulfo-NHS ester | TargetMol [targetmol.com]
- 25. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 26. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
